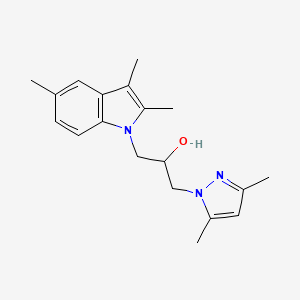

![molecular formula C17H31N3O2 B6499154 N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide CAS No. 953138-16-4](/img/structure/B6499154.png)

N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide, also known as N-t-Boc-Pip-Et-NH2, is an organic molecule that is used as a versatile building block in a variety of chemical and biological applications. N-t-Boc-Pip-Et-NH2 is synthesized through an acid-catalyzed condensation reaction between tert-butyl chloroformate and 1-cyclopentylpiperidine. It is a useful intermediate for the synthesis of various compounds, such as peptides, peptidomimetics, and peptoid polymers.

Mechanism of Action

N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 is a versatile intermediate for the synthesis of various compounds. It is used as a building block for the synthesis of peptides, peptidomimetics, and peptoid polymers. The molecule can be used to form amide bonds between two molecules, which can then be used to link two peptide sequences together. The molecule can also be used to form cyclic peptides, which can be used to target specific proteins or enzymes in the body.

Biochemical and Physiological Effects

N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 has been used in the synthesis of peptide-based drugs, which can be used to target specific proteins or enzymes in the body. These peptide-based drugs can have a variety of biochemical and physiological effects, depending on the peptide sequence and the target protein or enzyme. For example, peptide-based drugs can be used to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain hormones or cytokines. Peptide-based drugs can also be used to activate certain proteins or enzymes, which can lead to an increase in the production of certain hormones or cytokines.

Advantages and Limitations for Lab Experiments

N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 is a versatile intermediate for the synthesis of various compounds, making it an ideal building block for peptide synthesis in the laboratory. It is relatively easy to synthesize, and it has a high yield and purity. However, the reaction requires a high temperature and aqueous solution, which can be difficult to control in the laboratory. Additionally, the reaction can produce toxic byproducts, which can be difficult to remove.

Future Directions

N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 has a wide range of applications in the synthesis of peptides, peptidomimetics, and peptoid polymers. There is potential for further research into the use of N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 in the synthesis of more complex peptide-based drugs, such as peptide-based vaccines and therapeutic proteins. Additionally, research can be conducted into the use of N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 in the synthesis of peptide-based materials, such as peptide nanostructures and peptide-based hydrogels. Finally, research can be conducted into the use of N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 in the synthesis of peptide-based biosensors, which can be used to detect and measure a variety of biological molecules.

Synthesis Methods

N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 is synthesized through an acid-catalyzed condensation reaction between tert-butyl chloroformate and 1-cyclopentylpiperidine. The reaction involves the formation of an intermediate carbamate, which is then hydrolyzed to form the desired product. The reaction is typically carried out in aqueous solution at a temperature of 80-90°C. Aqueous NaOH is added to adjust the pH to 8-10, which is optimal for the reaction. The reaction is complete within 1-2 hours.

Scientific Research Applications

N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 has been widely used in the synthesis of peptides, peptidomimetics, and peptoid polymers. It is also used in the synthesis of peptide-like compounds, such as β-turn mimetics and cyclic peptides, which have potential applications in drug design and development. N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamideEt-NH2 is also used in the synthesis of peptide conjugates and peptide-based drugs, which can be used to target specific proteins or enzymes in the body.

properties

IUPAC Name |

N'-tert-butyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O2/c1-17(2,3)19-16(22)15(21)18-12-13-8-10-20(11-9-13)14-6-4-5-7-14/h13-14H,4-12H2,1-3H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXUCZXONRETIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide](/img/structure/B6499078.png)

![N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499093.png)

![N-(5-chloro-2-cyanophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499095.png)

![N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6499097.png)

![N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499103.png)

![N'-(3,4-dimethylphenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499121.png)

![N-(2-ethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499138.png)

![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide](/img/structure/B6499140.png)

![N-(2,6-dimethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499142.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B6499150.png)

![methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B6499151.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6499159.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6499162.png)